Cyclo-tris(dimethoxyphosphonitrile)
Overview
Description
Cyclo-tris(dimethoxyphosphonitrile) is a chemical compound with the molecular formula C₆H₁₈N₃O₆P₃ and a molecular weight of 321.15 g/mol . It is also known by its IUPAC name, 2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene . This compound is characterized by its white to off-white solid form and is known for its versatility in various applications, including its use as a flame retardant and an additive in lithium-ion batteries .
Scientific Research Applications
Cyclo-tris(dimethoxyphosphonitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology and Medicine: Cyclo-tris(dimethoxyphosphonitrile) has shown potential as a drug delivery agent, capable of encapsulating and releasing therapeutic compounds in a controlled manner.
Industry: It is utilized as a flame retardant in polyurethane foams, enhancing safety and protection against fire hazards. Additionally,
Safety and Hazards
Preparation Methods
Cyclo-tris(dimethoxyphosphonitrile) can be synthesized through various methods. One common synthetic route involves the reaction of hexachlorocyclotriphosphazene with methanol under controlled conditions . The reaction typically proceeds as follows:
[ \text{(NPCl}_2\text{)}_3 + 6 \text{CH}_3\text{OH} \rightarrow \text{(NP(OCH}_3\text{)}_2\text{)}_3 + 6 \text{HCl} ]
This reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The product, hexamethoxyphosphazene, is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Cyclo-tris(dimethoxyphosphonitrile) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: Cyclo-tris(dimethoxyphosphonitrile) can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.
Hydrolysis: In the presence of water or moisture, hexamethoxyphosphazene can hydrolyze to form phosphoric acid derivatives .
The major products formed from these reactions depend on the specific reagents and conditions used.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3O6P3/c1-10-16(11-2)7-17(12-3,13-4)9-18(8-16,14-5)15-6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBXJDCTHCEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP1(=NP(=NP(=N1)(OC)OC)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241927 | |
Record name | Hexamethoxycyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957-13-1 | |
Record name | Cyclo-tris(dimethoxyphosphonitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethoxycyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethoxyphosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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